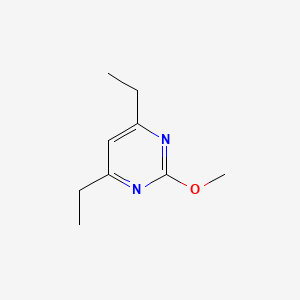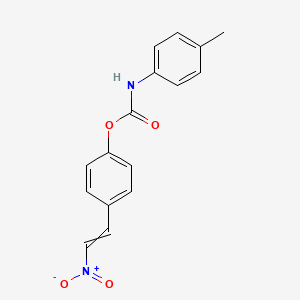
4,6-Diethyl-2-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-2-methoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methoxy group at position 2. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-2-methoxypyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diethyl-2-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amino derivatives .
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-2-methoxypyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 4,6-Diethyl-2-methoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-2-methoxypyrimidine
- 4,6-Diethyl-2-hydroxypyrimidine
- 4,6-Diethyl-2-chloropyrimidine
Uniqueness
4,6-Diethyl-2-methoxypyrimidine is unique due to the presence of both ethyl and methoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61640-57-1 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4,6-diethyl-2-methoxypyrimidine |
InChI |
InChI=1S/C9H14N2O/c1-4-7-6-8(5-2)11-9(10-7)12-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CVCORHUMZKSEAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)

![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)





